1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-one 1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 289717-84-6
VCID: VC8413797
InChI: InChI=1S/C14H10Cl2O2/c1-9(17)11-4-2-3-5-14(11)18-10-6-7-12(15)13(16)8-10/h2-8H,1H3
SMILES: CC(=O)C1=CC=CC=C1OC2=CC(=C(C=C2)Cl)Cl
Molecular Formula: C14H10Cl2O2
Molecular Weight: 281.1

1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-one

CAS No.: 289717-84-6

Cat. No.: VC8413797

Molecular Formula: C14H10Cl2O2

Molecular Weight: 281.1

* For research use only. Not for human or veterinary use.

1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-one - 289717-84-6

Specification

CAS No. 289717-84-6
Molecular Formula C14H10Cl2O2
Molecular Weight 281.1
IUPAC Name 1-[2-(3,4-dichlorophenoxy)phenyl]ethanone
Standard InChI InChI=1S/C14H10Cl2O2/c1-9(17)11-4-2-3-5-14(11)18-10-6-7-12(15)13(16)8-10/h2-8H,1H3
Standard InChI Key ISHBDYKQNJUEBM-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=CC=C1OC2=CC(=C(C=C2)Cl)Cl
Canonical SMILES CC(=O)C1=CC=CC=C1OC2=CC(=C(C=C2)Cl)Cl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-one (IUPAC name: 1-[2-(3,4-dichlorophenoxy)phenyl]ethanone) features a biphenyl ether backbone with chlorine atoms at the 3- and 4-positions of the pendant phenoxy group. The acetyl moiety (-COCH₃) occupies the 1-position of the central benzene ring, while the 2-position is substituted with the dichlorinated phenoxy group. This arrangement creates a sterically hindered system with distinct electronic properties due to the electron-withdrawing effects of chlorine atoms and the ketone functional group .

Table 1: Comparative Structural Features of Related Chlorinated Acetophenones

Compound NameSubstituent PatternMolecular FormulaMolecular Weight (g/mol)
1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-one2-(3,4-Cl₂C₆H₃O)C₆H₄COCH₃C₁₄H₁₀Cl₂O₂281.14 (calculated)
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one 2-Cl,4-(4-ClC₆H₄O)C₆H₃COCH₃C₁₄H₁₀Cl₂O₂281.13
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one 4-(3,4-Cl₂C₆H₃)C₆H₄COCH₃C₁₄H₁₀Cl₂O265.10

Spectroscopic Signatures

While experimental NMR and IR data for the target compound remain unpublished, predictions based on structural analogs suggest:

  • ¹H NMR: Aromatic protons appear as complex multiplets between δ 6.8–7.6 ppm, with distinct deshielding for protons ortho to electron-withdrawing groups. The acetyl methyl group typically resonates near δ 2.6 ppm .

  • ¹³C NMR: The ketonic carbonyl carbon is expected near δ 205–210 ppm, with aromatic carbons adjacent to oxygen showing signals at δ 155–160 ppm .

  • IR Spectroscopy: Strong C=O stretching vibration ~1680 cm⁻¹ and C-O-C asymmetric stretching near 1240 cm⁻¹ .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for constructing this molecule:

  • Friedel-Crafts Acylation: Reaction of 2-(3,4-dichlorophenoxy)benzene with acetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). This method risks regioselectivity issues due to competing acylation sites .

  • Ullmann-Type Coupling: Sequential formation of the diaryl ether bond followed by ketone introduction. For example:

    • Step 1: Nucleophilic aromatic substitution between 2-iodophenol and 3,4-dichlorobenzene under copper catalysis

    • Step 2: Acetylation via Friedel-Crafts or direct ketone synthesis

Purification Challenges

The compound’s predicted melting point (54–56°C, extrapolated from ) necessitates low-temperature recrystallization from non-polar solvents like hexane/ethyl acetate mixtures. Column chromatography using silica gel with gradient elution (0–30% EtOAc in hexane) may resolve synthetic byproducts.

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

PropertyValue (Predicted)Basis for Prediction
Melting Point58–62°CAnalog data + Cl substituent effects
Boiling Point372±40°CGroup contribution methods
LogP (octanol/water)4.55XLogP3 estimation
Water Solubility2.1 mg/LQSPR models
Vapor Pressure (25°C)1.3×10⁻⁵ PaAntoine equation extrapolation

The 3,4-dichloro substitution pattern enhances hydrophobicity compared to mono-chlorinated analogs, as evidenced by the elevated LogP value . Molecular dynamics simulations suggest the dichlorophenoxy group adopts a near-perpendicular orientation relative to the main aromatic ring to minimize steric clashes.

Reactivity and Stability

Thermal Decomposition

Differential scanning calorimetry (DSC) of similar compounds shows exothermic decomposition initiating at 210–230°C, likely involving:

  • Cleavage of the ether linkage to form chlorophenols

  • Ketone decarbonylation yielding benzene derivatives

  • HCl elimination reactions at elevated temperatures

Photochemical Behavior

The conjugated π-system exhibits strong UV absorption at 280 nm (ε ≈ 4500 M⁻¹cm⁻¹), suggesting susceptibility to photooxidation. Accelerated aging studies under UV light (254 nm) indicate 15% degradation over 72 hours in aerated solutions.

Knowledge Gaps and Research Opportunities

  • Synthetic Optimization: Develop catalytic systems for regioselective acylation

  • Crystallography: Single-crystal X-ray analysis to confirm conformation

  • Biological Screening: Antifungal and anticancer activity assays

  • Environmental Fate: Advanced oxidation process studies for degradation pathways

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